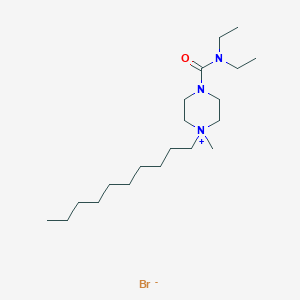
1-Decyl-4-(diethylcarbamoyl)-1-methylpiperazinium bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Decyl-4-(diethylcarbamoyl)-1-methylpiperazinium bromide, also known as DECA, is a quaternary ammonium compound that has been widely used in scientific research. DECA is a synthetic compound that belongs to the class of carbamoyl piperazines. It has a long alkyl chain of ten carbon atoms, which makes it lipophilic and allows it to cross the cell membrane easily. DECA has been found to have several biochemical and physiological effects, which make it a useful tool for studying various biological processes.
Mechanism Of Action
1-Decyl-4-(diethylcarbamoyl)-1-methylpiperazinium bromide acts as an agonist for nAChRs, which are ligand-gated ion channels that are activated by the neurotransmitter acetylcholine. When 1-Decyl-4-(diethylcarbamoyl)-1-methylpiperazinium bromide binds to the receptor, it causes a conformational change that opens the ion channel and allows ions to flow into the cell. This depolarizes the cell membrane and leads to the transmission of nerve impulses.
Biochemical And Physiological Effects
1-Decyl-4-(diethylcarbamoyl)-1-methylpiperazinium bromide has been found to have several biochemical and physiological effects. It has been shown to increase the release of dopamine in the brain, which is a neurotransmitter that is involved in reward and motivation. 1-Decyl-4-(diethylcarbamoyl)-1-methylpiperazinium bromide has also been found to increase the release of acetylcholine in the hippocampus, which is a brain region that is important for learning and memory.
Advantages And Limitations For Lab Experiments
1-Decyl-4-(diethylcarbamoyl)-1-methylpiperazinium bromide has several advantages as a tool for scientific research. It is a selective agonist for nAChRs, which allows for specific activation of these receptors. 1-Decyl-4-(diethylcarbamoyl)-1-methylpiperazinium bromide also has a long alkyl chain, which makes it lipophilic and allows it to cross the cell membrane easily. However, 1-Decyl-4-(diethylcarbamoyl)-1-methylpiperazinium bromide also has some limitations. It has a relatively short half-life, which means that it must be administered frequently in experiments. 1-Decyl-4-(diethylcarbamoyl)-1-methylpiperazinium bromide also has a low solubility in water, which can make it difficult to work with in certain experimental settings.
Future Directions
1-Decyl-4-(diethylcarbamoyl)-1-methylpiperazinium bromide has several potential future directions for scientific research. It could be used to study the function of nAChRs in different brain regions and in different animal models. 1-Decyl-4-(diethylcarbamoyl)-1-methylpiperazinium bromide could also be used to study the effects of nAChR activation on behavior and cognition. Additionally, 1-Decyl-4-(diethylcarbamoyl)-1-methylpiperazinium bromide could be modified to increase its solubility in water and improve its pharmacokinetic properties.
Synthesis Methods
1-Decyl-4-(diethylcarbamoyl)-1-methylpiperazinium bromide can be synthesized by reacting 1-decyl-4-(dimethylamino)-1-methylpiperidine with diethylcarbamoyl chloride and then quaternizing the resulting compound with methyl bromide. The synthesis of 1-Decyl-4-(diethylcarbamoyl)-1-methylpiperazinium bromide is relatively simple and can be carried out in a laboratory setting using standard chemical procedures.
Scientific Research Applications
1-Decyl-4-(diethylcarbamoyl)-1-methylpiperazinium bromide has been used in scientific research as a tool for studying various biological processes. It has been found to be particularly useful in studying the function of nicotinic acetylcholine receptors (nAChRs), which are important for the transmission of nerve impulses in the nervous system. 1-Decyl-4-(diethylcarbamoyl)-1-methylpiperazinium bromide has been shown to selectively activate nAChRs, making it a useful tool for studying their function.
properties
CAS RN |
111562-06-2 |
|---|---|
Product Name |
1-Decyl-4-(diethylcarbamoyl)-1-methylpiperazinium bromide |
Molecular Formula |
C20H42BrN3O |
Molecular Weight |
420.5 g/mol |
IUPAC Name |
4-decyl-N,N-diethyl-4-methylpiperazin-4-ium-1-carboxamide;bromide |
InChI |
InChI=1S/C20H42N3O.BrH/c1-5-8-9-10-11-12-13-14-17-23(4)18-15-22(16-19-23)20(24)21(6-2)7-3;/h5-19H2,1-4H3;1H/q+1;/p-1 |
InChI Key |
SVTLSHAWHPYAHJ-UHFFFAOYSA-M |
SMILES |
CCCCCCCCCC[N+]1(CCN(CC1)C(=O)N(CC)CC)C.[Br-] |
Canonical SMILES |
CCCCCCCCCC[N+]1(CCN(CC1)C(=O)N(CC)CC)C.[Br-] |
synonyms |
4-decyl-N,N-diethyl-4-methyl-2,3,5,6-tetrahydropyrazine-1-carboxamide bromide |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![5-Methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indol-1-one](/img/structure/B53647.png)

![Pyrido[2,3-b]pyrazin-8-ol](/img/structure/B53653.png)


![(2-methyl-1H-benzo[d]imidazol-4-yl)methanol](/img/structure/B53659.png)


![1-Propanol, 3-[[2-[(1H-benzimidazol-2-ylsulfinyl)methyl]-3-methyl-4-pyridinyl]oxy]-](/img/structure/B53664.png)


